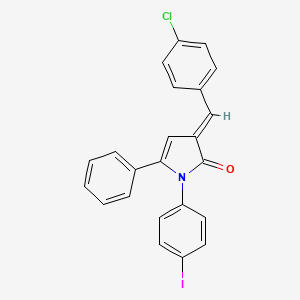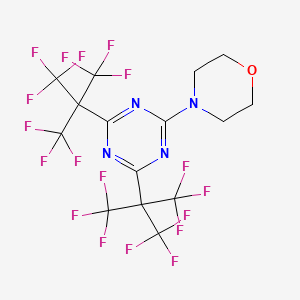![molecular formula C19H20BrNO4 B11692336 2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate](/img/structure/B11692336.png)
2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate is an organic compound that features a complex structure with multiple functional groups, including an ester, an amide, and an ether
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the esterification of 4-aminobenzoic acid with 2-methylpropanol to form 2-methylpropyl 4-aminobenzoate. This intermediate is then reacted with 4-bromophenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ester and amide functional groups.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propyl 4-[2-(3-bromophenoxy)acetamido]benzoate: Similar structure but with a different alkyl group.
2-Methylpropyl 4-[2-(4-bromo-2,6-dimethylphenoxy)acetamido]benzoate: Contains additional methyl groups on the phenoxy ring.
Uniqueness
2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate is unique due to its specific combination of functional groups and the presence of the bromine atom, which can be further modified to create a variety of derivatives with different properties and applications.
Eigenschaften
Molekularformel |
C19H20BrNO4 |
|---|---|
Molekulargewicht |
406.3 g/mol |
IUPAC-Name |
2-methylpropyl 4-[[2-(4-bromophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H20BrNO4/c1-13(2)11-25-19(23)14-3-7-16(8-4-14)21-18(22)12-24-17-9-5-15(20)6-10-17/h3-10,13H,11-12H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
LPZMVRDCLHFJRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl 3-[2-(2,4-dibromophenoxy)acetamido]benzoate](/img/structure/B11692255.png)
![(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11692257.png)
![4-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazino]benzamide](/img/structure/B11692261.png)
![(4Z)-4-[3-bromo-4-(dimethylamino)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692265.png)
![(5E)-1-(3,5-dimethylphenyl)-5-[4-(2,4-dinitrophenoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692280.png)
![ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11692283.png)
![1-[2-(2-methoxyphenoxy)ethyl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-1H-benzimidazole](/img/structure/B11692284.png)

![12-[4-(diethylamino)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11692299.png)
![(5Z)-3-benzyl-5-[4-(methylsulfanyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11692315.png)

![2-fluoro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11692343.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692354.png)
![4,6-bis[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B11692356.png)
